molecular formula C8H5BrF2N2 B15089445 3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine

3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine

Cat. No.: B15089445
M. Wt: 247.04 g/mol
InChI Key: ODFXGTYECUXCJN-UHFFFAOYSA-N
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Description

3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a difluoromethyl group at the 6th position on the imidazo[1,2-A]pyridine ring. It has a molecular formula of C8H5BrF2N2 and a molecular weight of 247.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method is the bromination of 6-(difluoromethyl)imidazo[1,2-A]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine
  • 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyridine
  • 3-Chloro-6-(difluoromethyl)imidazo[1,2-A]pyridine

Uniqueness

3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

3-bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-6-3-12-7-2-1-5(8(10)11)4-13(6)7/h1-4,8H

InChI Key

ODFXGTYECUXCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)F)Br

Origin of Product

United States

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